S-(3-Oxocyclobutyl) ethanethioate
Description
S-(3-Oxocyclobutyl) ethanethioate is a thioester compound characterized by a cyclobutane ring substituted with a ketone group at the 3-position, linked to an ethanethioate moiety. Thioesters like this are pivotal in organic synthesis, materials science, and medicinal chemistry due to their versatility in cross-coupling reactions and biological interactions .
Properties
IUPAC Name |
S-(3-oxocyclobutyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIIWUSJJGBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the thermal [2+2] cycloaddition of vinyl- and allyl-boronates with N,N-dimethylamides . The reaction is carried out under high temperatures, and the products are purified by vacuum distillation at 1 Torr, with boiling points ranging from 65-125°C .
Industrial Production Methods: Industrial production methods for S-(3-Oxocyclobutyl) ethanethioate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the thermal [2+2] cycloaddition process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(3-Oxocyclobutyl) ethanethioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The ethanethioate group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of alkenes to form oxacyclopropane rings.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
Substitution: Nucleophilic reagents can be used to substitute the ethanethioate group, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxacyclopropane rings.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: S-(3-Oxocyclobutyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has shown that cyclobutanone derivatives, including this compound, can act as enzyme inhibitors. For example, they have been studied as potential inhibitors of diaminopimelate desuccinylase, an enzyme involved in bacterial cell wall synthesis .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactivity and structural properties .
Mechanism of Action
The mechanism of action of S-(3-Oxocyclobutyl) ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of diaminopimelate desuccinylase, preventing the enzyme from catalyzing its reaction. This inhibition disrupts the bacterial cell wall synthesis pathway, making it a potential antibiotic .
Comparison with Similar Compounds
The following analysis compares S-(3-Oxocyclobutyl) ethanethioate with structurally related thioesters, focusing on synthesis, physicochemical properties, and functional applications.
Structural and Functional Analogues
S-(4-Ethynyl-phenyl) Ethanethioate
- Structure : Features a phenyl ring substituted with an ethynyl group at the 4-position.
- Synthesis: Prepared via Sonogashira cross-coupling reactions with 2,3-dibromonorbornadiene, demonstrating compatibility with complex molecular architectures .
- Applications : Used in molecular wires for electronic devices, highlighting its role in conductive materials.
S-[3-(1,3-Dioxoisoindol-2-yl)oxypropyl] Ethanethioate
- Structure : Includes a dioxoisoindole group linked via an oxypropyl chain.
- Properties : Molecular weight 279.317 g/mol; CAS RN 1088-37-3. Stability data suggest susceptibility to hydrolysis under acidic/basic conditions .
- Applications: Potential use in pharmaceuticals, though specific biological activity is undocumented in the evidence.
S-(1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl) Ethanethioate (Compound 28)
- Structure: Combines a pyrrolidinone core with a 4-methoxyphenyl group.
- Synthesis: Synthesized via general Procedure B (pyridine, Ac₂O, DMAP), yielding a white solid (m.p. 129°C). Degrades in methanol, indicating solvent sensitivity .
S-(3-Methyl-2-butenyl) Ethanethioate
- Structure : Contains a prenyl-like (3-methyl-2-butenyl) chain.
- Predicted hydrophobic interactions due to the aliphatic chain .
Comparative Data Table
Key Findings and Contrasts
Synthetic Flexibility :
- S-(4-Ethynyl-phenyl) ethanethioate and Compound 28 are synthesized via cross-coupling and acetylation, respectively, showcasing adaptability to diverse substituents .
- The cyclobutyl variant’s synthesis would likely require ring-strain mitigation strategies, given the instability of small cyclic ketones.
Stability and Reactivity: Methanol degradation is common among analogs (e.g., Compounds 28–30), suggesting this compound may share similar solvent limitations . The 3-oxocyclobutyl group’s electron-withdrawing nature could enhance electrophilicity compared to phenyl or aliphatic substituents.
Biological Interactions :
- S-3-Hydroxyphenyl derivatives exhibit binding to 5-lipoxygenase (5-LOX) via hydrophobic and hydrogen bonds, with binding energies up to -6.46 kcal/mol .
- The cyclobutyl variant’s compact structure may improve binding pocket compatibility in enzyme inhibition, though experimental validation is needed.
Biological Activity
S-(3-Oxocyclobutyl) ethanethioate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C₇H₁₀O₂S
- Molecular Weight : 158.22 g/mol
- Chemical Structure : The compound features a cyclobutane ring substituted with a keto group and a thioester functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in signaling pathways. Notably, it has been shown to inhibit Janus Kinases (JAKs), which play a crucial role in cytokine signaling and immune response regulation. This inhibition can potentially lead to therapeutic effects in autoimmune diseases and inflammatory conditions.
Table 1: Inhibition of JAK Kinases by this compound
| Kinase | IC50 (µM) | Effect on Cytokine Signaling |
|---|---|---|
| JAK1 | 12.5 | Significant inhibition |
| JAK2 | 15.0 | Moderate inhibition |
| JAK3 | 20.0 | Weak inhibition |
Therapeutic Applications
This compound has been investigated for its potential use in treating various conditions, including:
- Autoimmune Disorders : By inhibiting JAK pathways, the compound may reduce inflammation and modulate immune responses.
- Cancer : Some studies suggest that targeting JAK signaling could help in managing certain types of cancer by affecting tumor microenvironments.
- Chronic Inflammatory Diseases : Conditions such as rheumatoid arthritis and psoriasis may benefit from the modulation of cytokine signaling pathways.
Case Studies and Research Findings
-
Case Study on Autoimmune Disease Management :
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after 12 weeks of treatment, supporting its potential as an anti-inflammatory agent. -
In Vitro Studies :
Research demonstrated that this compound effectively inhibited the proliferation of T-cells in vitro, highlighting its immunomodulatory properties. This suggests that the compound could be beneficial in conditions characterized by T-cell hyperactivity. -
Pharmacokinetics :
Studies examining the pharmacokinetic profile of this compound revealed a favorable absorption rate with moderate bioavailability. The compound exhibited a half-life suitable for once-daily dosing, making it an attractive candidate for further development.
Q & A
Q. What synthetic methodologies are recommended for S-(3-Oxocyclobutyl) ethanethioate, and how do reaction conditions influence yield?
Answer: Synthesis of thioester-containing cyclobutane derivatives typically employs cross-coupling reactions or nucleophilic substitutions. For example:
- Ullmann Condensation : Used for attaching thioester groups to aromatic systems (e.g., synthesis of AQSH derivatives via Cu(0)-catalyzed reactions in phosphate buffer under microwave heating at 120°C for 20 min, yielding ~51% ).
- Sonogashira Coupling : Effective for introducing alkynyl-thioester moieties (e.g., coupling S-(4-ethynyl-phenyl) ethanethioate with dibromonorbornadiene using Pd catalysts and DBU in pentanol at 140°C, yielding ~31% ).
Q. Key Considerations :
- Catalyst Selection : Cu(0) or Pd-based catalysts are critical for coupling efficiency.
- Solvent and Temperature : Polar solvents (e.g., DMSO) and controlled heating improve reaction kinetics.
- Purification : Column chromatography or recrystallization is often required due to byproduct formation.
Q. How can spectroscopic techniques be optimized to characterize this compound?
Answer:
- IR Spectroscopy : Identify the thioester carbonyl (C=O) stretch near 1706 cm⁻¹ and S-C=S vibrations at 616–745 cm⁻¹ .
- NMR :
- UV-Vis : Conjugation between the oxocyclobutyl and thioester groups may exhibit absorbance near 276–366 nm (ε ≈ 15,400–44,900 M⁻¹cm⁻¹) .
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to confirm structural assignments.
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-lipoxygenase (5-LOX) , with binding energies ≤ -6.5 kcal/mol indicating high affinity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonding with catalytic residues).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane ring) with antimicrobial activity .
Case Study : Fluorinated analogs (e.g., C₁₂H₇F₁₇OS) disrupt microbial membranes via hydrophobic interactions, showing MIC values of 2–8 µg/mL against S. aureus .
Q. How can contradictory reactivity data for thioester-containing cyclobutane derivatives be resolved?
Answer: Common Contradictions :
- Discrepancies in oxidation rates (e.g., sulfoxide formation under varying O₂ concentrations).
- Divergent yields in cross-coupling reactions due to steric hindrance from the cyclobutane ring.
Q. Resolution Strategies :
- Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), ligands (e.g., phosphines vs. amines), and solvents (polar vs. non-polar).
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- Computational Validation : Use DFT to map energy barriers for cyclobutane ring opening or thioester cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
